molecular formula C45H90O B14698057 Pentatetracontan-23-one CAS No. 31534-93-7

Pentatetracontan-23-one

Cat. No.: B14698057
CAS No.: 31534-93-7
M. Wt: 647.2 g/mol
InChI Key: OFTQKHMMGXUAMU-UHFFFAOYSA-N
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Description

Pentatetracontan-23-one is a long-chain ketone with the molecular formula C₄₅H₈₈O. The compound features a 45-carbon backbone (denoted by "pentatetracontane") and a ketone functional group (-C=O) at the 23rd carbon position. As a saturated aliphatic ketone, its physicochemical properties are influenced by its extended hydrocarbon chain and polar ketone moiety. Such long-chain ketones are typically solid at room temperature, hydrophobic, and exhibit low solubility in polar solvents.

Properties

CAS No.

31534-93-7

Molecular Formula

C45H90O

Molecular Weight

647.2 g/mol

IUPAC Name

pentatetracontan-23-one

InChI

InChI=1S/C45H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45(46)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

OFTQKHMMGXUAMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentatetracontan-23-one typically involves the oxidation of the corresponding alcohol, pentatetracontan-23-ol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the long carbon chain.

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the ketone group.

Chemical Reactions Analysis

Types of Reactions

Pentatetracontan-23-one can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The carbonyl carbon can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl carbon to form new carbon-carbon bonds.

Major Products

    Oxidation: Pentatetracontanoic acid.

    Reduction: Pentatetracontan-23-ol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Pentatetracontan-23-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of pentatetracontan-23-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In drug delivery, the hydrophobic nature of this compound allows it to interact with lipid bilayers, facilitating the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Pentatetracontan-23-one, we compare it with three analogous compounds: Pentadecanal (C₁₅H₃₀O, an aldehyde), n-Pentatriacontane (C₃₅H₇₂, an alkane), and hypothetical mid-chain ketones. Key differentiating factors include chain length, functional groups, and associated physicochemical/biological properties.

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Melting Point* Boiling Point* Hazard Profile
This compound C₄₅H₈₈O ~646 Ketone (C=O) >80°C (est.) >400°C (est.) Limited data; potential irritant
Pentadecanal C₁₅H₃₀O 226.4 Aldehyde (-CHO) ~30–35°C ~280°C Undetermined toxicity
n-Pentatriacontane C₃₅H₇₂ 492.95 Alkane (C-C) ~75–78°C ~450°C Non-hazardous

*Estimated values for this compound are extrapolated from trends in homologous series.

Functional Group Reactivity

  • Ketone vs. Aldehyde : The ketone group in this compound is less reactive than the aldehyde group in Pentadecanal. Aldehydes are more prone to oxidation and nucleophilic addition due to their terminal -CHO group, whereas ketones exhibit moderate reactivity, primarily in condensation or reduction reactions .
  • Ketone vs. Alkane: Unlike nonpolar alkanes (e.g., n-Pentatriacontane), the ketone group introduces polarity, enhancing solubility in slightly polar solvents (e.g., acetone) and enabling participation in hydrogen bonding.

Chain Length Effects

  • Melting/Boiling Points : Longer carbon chains increase van der Waals interactions, raising melting and boiling points. This compound (C₄₅) is expected to have a higher melting point than n-Pentatriacontane (C₃₅) due to increased molecular weight and symmetry disruption by the ketone group.
  • Hydrophobicity : The extended alkyl chain dominates over the polar ketone, rendering this compound highly hydrophobic, akin to alkanes.

Research Implications and Limitations

While this compound remains understudied, its structural analogs suggest utility in materials science and organic chemistry. Key research gaps include:

  • Synthetic Pathways : Optimal methods for introducing ketone groups into ultra-long chains.
  • Toxicity Profiling : Required to meet regulatory standards for industrial use.
  • Thermal Stability : Critical for applications in high-temperature environments.

Comparative studies with homologs highlight the need for targeted experimental validation, particularly given the scarcity of data on C₄₀+ ketones.

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